molecular formula F6Mo-2 B1234576 Hexafluoromolybdate(2-)

Hexafluoromolybdate(2-)

Cat. No.: B1234576
M. Wt: 209.9 g/mol
InChI Key: FFDSCFZKYADRQA-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluoromolybdate(2−), with the chemical formula $[MoF6]^{2-}$, is a coordination complex where molybdenum is in the +4 oxidation state, surrounded by six fluoride ligands. This anion is part of the broader class of hexafluorometallates, which are critical in materials science, catalysis, and nuclear chemistry. Its structure typically adopts an octahedral geometry, with Mo–F bond lengths ranging between 1.85–1.95 Å, as observed in analogous hexafluorometallates like $[UF6]^{2-}$ . The compound’s stability in aqueous and non-aqueous solvents depends on pH and counterion interactions, making it relevant for industrial applications such as electroplating and fluoride-ion batteries .

Properties

Molecular Formula

F6Mo-2

Molecular Weight

209.9 g/mol

IUPAC Name

hexafluoromolybdenum(2-)

InChI

InChI=1S/6FH.Mo/h6*1H;/q;;;;;;+4/p-6

InChI Key

FFDSCFZKYADRQA-UHFFFAOYSA-H

SMILES

F[Mo-2](F)(F)(F)(F)F

Canonical SMILES

F[Mo-2](F)(F)(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Hexafluoromolybdate(2−) is compared below with uranium hexafluoride ($UF6$) and hexaammonium molybdate ($(NH4)6Mo7O{24}·4H2O$) using key parameters:

Property Hexafluoromolybdate(2−) $[MoF_6]^{2-}$ Uranium Hexafluoride ($UF_6$) Hexaammonium Molybdate $(NH4)6Mo7O{24}·4H_2O$
Oxidation State Mo⁴⁺ U⁶⁺ Mo⁶⁺ (in MoO₄²⁻ framework)
Geometry Octahedral Octahedral Polymeric (heptamolybdate structure)
Bond Length (M–F/O) ~1.90 Å (Mo–F) ~1.98 Å (U–F) ~1.73 Å (Mo–O)
Solubility Soluble in polar solvents (e.g., H₂O) Sublimes at 56°C; hydrolyzes in H₂O Highly soluble in water
Applications Catalysis, fluoride-ion conductors Uranium enrichment, nuclear fuel processing Analytical reagents, corrosion inhibitors

Key Findings :

  • Electronic Differences : The higher electronegativity of fluorine in $[MoF_6]^{2-}$ compared to oxygen in hexaammonium molybdate leads to stronger polarization effects, influencing redox behavior .
  • Reactivity : $UF6$ is highly reactive with moisture, forming uranyl fluoride ($UO2F2$) and HF, whereas $[MoF6]^{2-}$ exhibits greater hydrolytic stability in neutral solutions .
  • Thermal Behavior : $UF6$ sublimes at low temperatures (56°C), a property critical for gas-phase uranium enrichment, while $[MoF6]^{2-}$ decomposes above 300°C, releasing fluorine gas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.